

An In-depth Technical Guide to ACT-077825 (MK-8141)

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Compound of Interest

Compound Name: MK-8141

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This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and clinical pharmacology of ACT-077825, a direct renin inhibitor also identified as **MK-8141**. The information is compiled from peer-reviewed scientific literature to support research and development activities in the field of cardiovascular therapeutics.

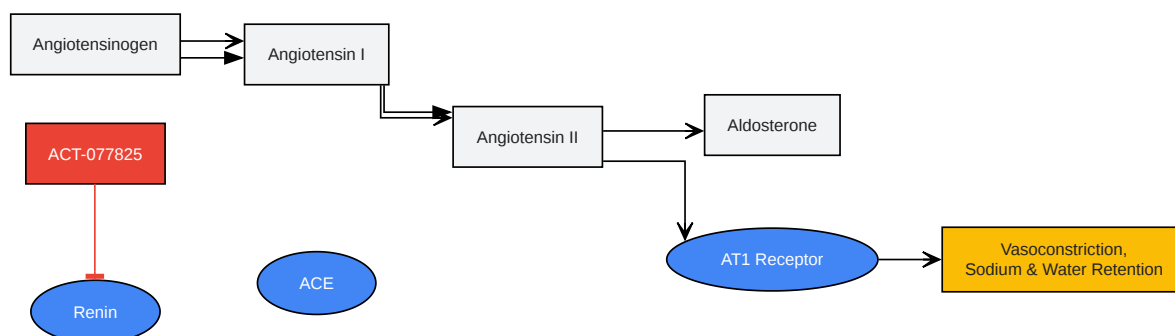
Chemical Structure and Properties

ACT-077825 is a potent and selective direct inhibitor of the enzyme renin. Its chemical and physical properties are summarized below.

Property	Value
IUPAC Name	(1R,5S)-N-cyclopropyl-7-(4-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)phenyl)-N-(2,3-dimethylbenzyl)-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide
Synonyms	MK-8141, ACT-077825
Molecular Formula	C ₃₅ H ₃₉ Cl ₂ N ₃ O ₃
Molecular Weight	620.61 g/mol
SMILES	<chem>Cc1cc(c(c(c1)Cl)OCCOc2ccc(cc2)C3=C([C@@H]4CNC--INVALID-LINK--N4)C(=O)N(Cc5cccc(C)c5C)C6CC6)Cl</chem>
InChI Key	VKBBVOVNGWGZCA-HVIPQOSHSA-N

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

ACT-077825 exerts its pharmacological effect by directly inhibiting renin, the enzyme that catalyzes the first and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the conversion of angiotensinogen to angiotensin I, ACT-077825 effectively downregulates the entire RAAS cascade, leading to a reduction in angiotensin II and aldosterone levels. This mechanism is distinct from other RAAS inhibitors, such as ACE inhibitors or angiotensin II receptor blockers (ARBs).



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Mechanism of Action of ACT-077825 in the RAAS Pathway.

Clinical Pharmacology

A multiple-ascending dose study in healthy male subjects provides key insights into the pharmacokinetics, pharmacodynamics, and tolerability of ACT-077825.[1]

The pharmacokinetic parameters of ACT-077825 were evaluated on Day 1 and Day 7 of administration across a dose range of 50 mg to 1000 mg.[1]

Dose Group	Day	Cmax (ng/mL)	AUC _T (ng·h/mL)
50 mg	1	138	983
7	208	1510	
100 mg	1	247	1850
7	405	3100	
250 mg	1	632	4730
7	1010	7970	
500 mg	1	1230	9270
7	2050	15800	
1000 mg	1	2240	16500
7	3740	27500	

Data presented as geometric means.

On both Day 1 and Day 7, there were dose-proportional increases in the maximum plasma concentration (C_{max}) and the area under the plasma concentration-time curve over the dosing interval (AUC_T).^[1] A modest accumulation of 1.5 to 1.7-fold was observed at steady state.^[1]

The primary pharmacodynamic effect of ACT-077825 is the inhibition of plasma renin activity (PRA).

Dose Group	Day	Active Renin (% Change from Baseline)	PRA Inhibition (%)
50 mg	1	+150%	50%
7	+200%	40%	
100 mg	1	+250%	70%
7	+300%	60%	
250 mg	1	+400%	90%
7	+500%	85%	
500 mg	1	+500%	>95%
7	+600%	90%	
1000 mg	1	+600%	>95%
7	+700%	95%	

Data are approximate values derived from graphical representations in the source publication.

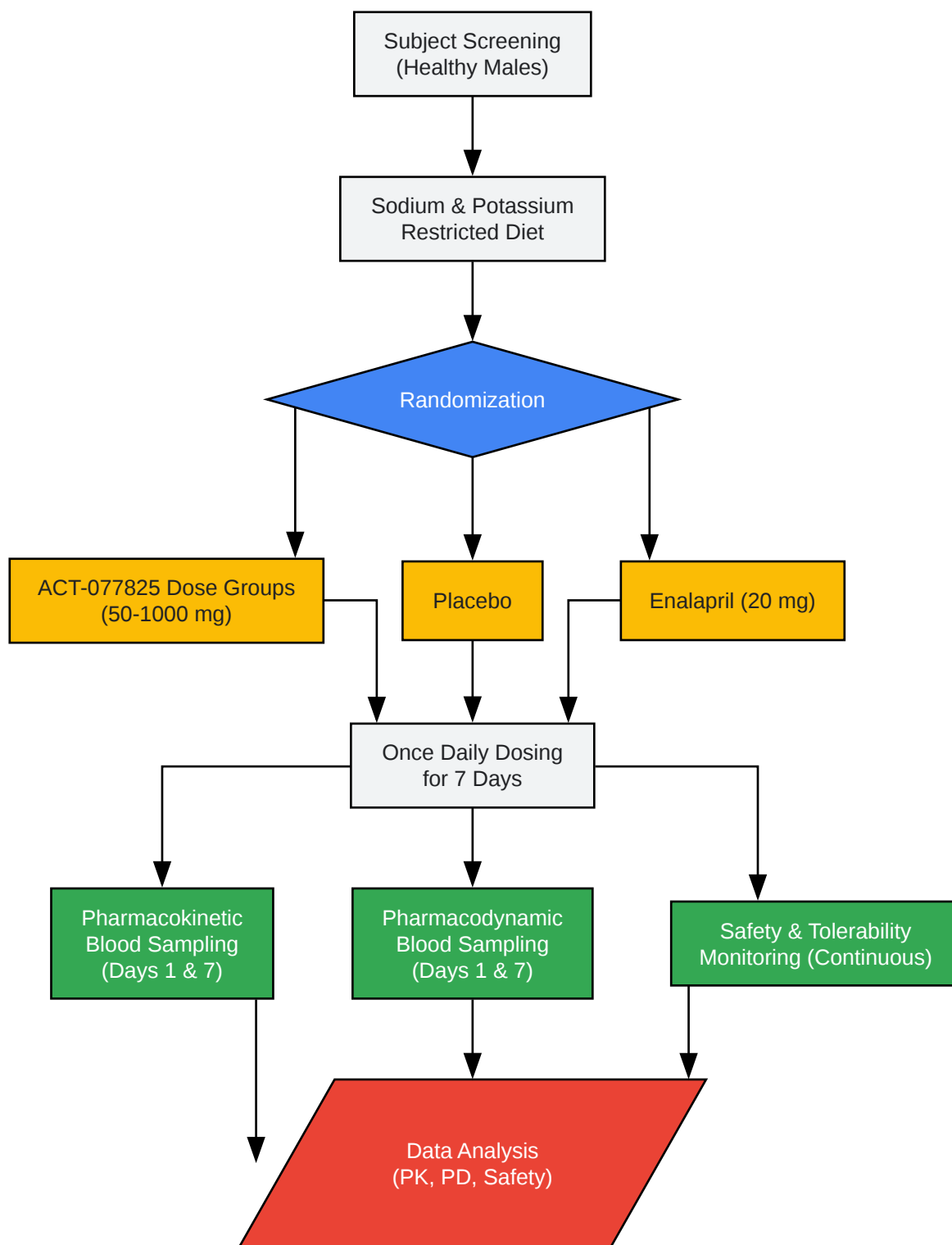
ACT-077825 led to a dose-dependent increase in active renin concentration on both Day 1 and Day 7.^[1] PRA was dose-dependently inhibited on Day 1, with maximal inhibition achieved at the 250 mg dose on Day 7.^[1]

The most frequently reported adverse events were diarrhea, headache, and postural dizziness.^[1] A maximum tolerated dose of 500 mg was identified, with the incidence of diarrhea being higher in the 1000 mg group.^[1] Notably, unlike the active comparator enalapril, ACT-077825 did not produce a consistent lowering effect on blood pressure when compared to placebo in this study of healthy subjects.^[1]

Experimental Protocols

The following outlines the methodologies employed in the key clinical study of ACT-077825.^[1]

A single-center, double-blind, placebo-controlled, active-controlled (20 mg enalapril), randomized, multiple-ascending dose study was conducted in healthy male subjects who were on a sodium and potassium-restricted diet.[1] ACT-077825 was administered once daily for 7 days in dose ranges from 50 mg to 1000 mg.[1]



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Clinical Trial Workflow for ACT-077825 Evaluation.

Blood samples were collected at predefined time points on Day 1 and Day 7 to determine the plasma concentrations of ACT-077825. Standard non-compartmental methods were used to calculate pharmacokinetic parameters, including C_{max} and AUC_τ.

Blood samples for the assessment of active renin concentration and PRA were collected. The measurement of PRA typically involves the generation of angiotensin I from endogenous angiotensinogen in the plasma under controlled pH and temperature, followed by quantification of the generated angiotensin I using a radioimmunoassay.

Safety and tolerability were monitored throughout the study via physical examinations, vital signs, 12-lead electrocardiograms (ECGs), and clinical laboratory tests. All adverse events were recorded and evaluated for their severity and potential relationship to the study drug.

Conclusion

ACT-077825 is a direct renin inhibitor with a predictable pharmacokinetic profile and a clear dose-dependent effect on plasma renin activity. While it demonstrated a favorable safety and tolerability profile up to a dose of 500 mg in healthy subjects, it did not produce significant blood pressure reduction in this population.^[1] These findings support the further investigation of ACT-077825 in hypertensive patient populations to fully characterize its therapeutic potential.^[1]

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References

- 1. Pharmacokinetics, pharmacodynamics, and tolerability of ACT-077825, a new direct renin inhibitor after multiple-ascending doses in healthy subjects - PubMed
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